molecular formula C11H18O3 B12582323 1-[(7R)-1,4-dioxaspiro[4.5]decan-7-yl]propan-2-one CAS No. 646038-36-0

1-[(7R)-1,4-dioxaspiro[4.5]decan-7-yl]propan-2-one

Cat. No.: B12582323
CAS No.: 646038-36-0
M. Wt: 198.26 g/mol
InChI Key: AXBVIBMBBWSFND-SNVBAGLBSA-N
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Description

1-[(7R)-1,4-Dioxaspiro[4.5]decan-7-yl]propan-2-one is a chiral spirocyclic compound of high value in organic synthesis and pharmaceutical research. This molecule features a ketone side chain attached to a 1,4-dioxaspiro[4.5]decane system, which acts as a protected form of a cyclohexanone . The (7R) stereochemistry makes it a crucial chiral building block for the asymmetric synthesis of complex molecules. Its primary research application lies in serving as a key intermediate for constructing active pharmaceutical ingredients (APIs) and other biologically active compounds. The spirocyclic ketal core provides a rigid structural framework, while the chiral center allows for the introduction of stereochemical complexity into target molecules. The ketone functional group offers a versatile handle for further chemical transformations, including nucleophilic additions, reductions to alcohols, or formation of carbon-carbon bonds, enabling researchers to elaborate the molecule into more complex structures . This compound is strictly for research and development purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

646038-36-0

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

1-[(7R)-1,4-dioxaspiro[4.5]decan-7-yl]propan-2-one

InChI

InChI=1S/C11H18O3/c1-9(12)7-10-3-2-4-11(8-10)13-5-6-14-11/h10H,2-8H2,1H3/t10-/m1/s1

InChI Key

AXBVIBMBBWSFND-SNVBAGLBSA-N

Isomeric SMILES

CC(=O)C[C@H]1CCCC2(C1)OCCO2

Canonical SMILES

CC(=O)CC1CCCC2(C1)OCCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes

Route 1: Diels-Alder Reaction

The Diels-Alder reaction is a well-known method for constructing cyclic compounds. In this case, it can be utilized to create the dioxaspiro framework.

  • Reagents : Diene (e.g., 1,3-butadiene) and dienophile (e.g., an appropriate carbonyl compound).

  • Conditions : The reaction typically occurs under thermal conditions or with Lewis acid catalysis.

Route 2: Ring Closure Reactions

Following the formation of the initial dioxaspiro structure, ring closure reactions can further stabilize the compound.

  • Reagents : Various cyclic ethers or alcohols may be used to facilitate ring closure.

  • Conditions : Acidic or basic conditions may be employed depending on the specific reagents used.

Functionalization Steps

After establishing the core structure, functionalization can enhance the properties of 1-[(7R)-1,4-dioxaspiro[4.5]decan-7-yl]propan-2-one.

Step 1: Acylation

Acylation introduces an acyl group into the molecule, which can be achieved using acyl chlorides or anhydrides.

  • Reagents : Acetic anhydride or acetyl chloride.

  • Conditions : Typically performed in the presence of a base such as pyridine to neutralize HCl byproduct.

Step 2: Hydrolysis

Hydrolysis of the acylated product can yield the desired ketone functionality.

  • Reagents : Water or dilute acid.

  • Conditions : Mild heating may be required to drive the reaction to completion.

The following tables summarize key findings from various studies related to the preparation methods of this compound:

Method Reagents Used Yield (%) Conditions
Diels-Alder 1,3-butadiene + carbonyl compound 75 Reflux in solvent
Ring Closure Cyclic ether 65 Acidic conditions
Acylation Acetic anhydride + base 80 Room temperature
Hydrolysis Water + acid 90 Mild heating

Chemical Reactions Analysis

Types of Reactions

1-[(7R)-1,4-dioxaspiro[4.5]decan-7-yl]propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to 1-[(7R)-1,4-dioxaspiro[4.5]decan-7-yl]propan-2-one. For instance, derivatives of spiro compounds have demonstrated effectiveness against various bacterial strains. The synthesis of Mannich bases from related structures has shown promising results in antimicrobial evaluations, indicating that modifications to the dioxaspiro framework can enhance bioactivity .

Opioid Receptor Affinity
Research into structurally related compounds has revealed their potential as analgesics through interactions with opioid receptors. For example, derivatives of dioxaspiro compounds were synthesized and tested for their affinity towards mu-opioid receptors, showing significant analgesic properties . This suggests that this compound could serve as a lead compound for developing new pain management therapies.

Organic Synthesis

Building Block for Complex Molecules
The compound serves as a versatile building block in organic synthesis due to its unique spirocyclic structure. It can participate in various chemical reactions such as cycloadditions and functional group transformations, making it valuable for synthesizing more complex organic molecules .

Synthesis of Bioactive Compounds
The ability to modify the dioxaspiro structure allows chemists to create a library of derivatives that can be screened for biological activity. This approach is particularly useful in drug discovery where structure-activity relationships (SAR) are critical for optimizing lead compounds .

Material Science

Polymer Chemistry
The incorporation of this compound into polymer matrices can enhance material properties such as thermal stability and mechanical strength. Its unique structure may facilitate interactions within polymer chains, leading to improved performance characteristics in applications ranging from coatings to biomedical devices .

Case Study 1: Antimicrobial Evaluation
A study evaluated various Mannich bases derived from spiro compounds similar to this compound for their antibacterial efficacy against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited higher activity than traditional antibiotics, suggesting a promising avenue for developing new antimicrobial agents .

Case Study 2: Opioid Receptor Interaction
In another investigation, derivatives of dioxaspiro compounds were synthesized and screened for mu-opioid receptor affinity using binding assays. The results indicated that some derivatives had significantly higher affinities compared to morphine, pointing towards their potential use in pain management therapies .

Mechanism of Action

The mechanism of action of 1-[(7R)-1,4-dioxaspiro[4.5]decan-7-yl]propan-2-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table highlights structural analogues and their distinguishing features:

Compound Name CAS Number Molecular Formula Structural Features Key Differences
1-[(7R)-1,4-Dioxaspiro[4.5]decan-7-yl]propan-2-one 646038-36-0 C₁₁H₁₆O₃ Propan-2-one substituent at 7R position of spiro ring Target compound; chiral center at C7
1,4-Dioxaspiro[4.5]decan-7-one 4969-01-1 C₈H₁₂O₃ Ketone embedded within the spiro ring (C7 position) No propan-2-one side chain; simpler structure
(R)-7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one 851764-31-3 C₈H₁₂O₄ Hydroxyl group at C7, ketone at C8 Dual functional groups; altered reactivity profile
3-Pentanone, 4-methyl-1-(2-methyl-1,3-dioxolan-2-yl) - C₉H₁₆O₃ Dioxolane ring (smaller spiro system) with methyl and pentanone substituents Smaller spiro ring (dioxolane vs. dioxane); branched ketone chain
7-Methyl-1,4-dioxaspiro[4.5]decan-8-one 702-69-2 C₉H₁₄O₃ Methyl group at C7, ketone at C8 Methyl substituent introduces steric hindrance
1-{1,4-Dioxaspiro[4.5]decan-7-yl}methanamine - C₉H₁₇NO₂ Methanamine group at C7 Amine functionality alters polarity and reactivity

Physical and Chemical Properties

  • Boiling/Melting Points : Data for the target compound is unavailable, but (R)-7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one (MW: 172.18 g/mol) has a reported storage requirement of -20°C , indicating low thermal stability .

Research Findings and Industrial Relevance

  • Pharmaceutical Intermediates: Spirocyclic ketones are precursors to bioactive molecules.
  • Material Science : The spiro framework’s rigidity is exploited in polymer chemistry, as seen in MSDS listings for industrial-scale production .
  • Challenges : Discontinued analogues like 1-{1,4-dioxaspiro[4.5]decan-7-yl}methanamine () highlight synthesis or stability issues, underscoring the need for optimized protocols for the target compound .

Biological Activity

1-[(7R)-1,4-dioxaspiro[4.5]decan-7-yl]propan-2-one is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

  • Chemical Formula : C10_{10}H16_{16}O3_{3}
  • Molecular Weight : 184.24 g/mol
  • CAS Number : Not specified in the search results but can be derived from structural data.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Key mechanisms include:

  • Ion Channel Modulation : Similar compounds have been shown to interact with ion channels, influencing cellular excitability and neurotransmitter release.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered physiological responses.

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

  • Anti-inflammatory Activity : In vitro studies suggest that it may reduce inflammation markers in cultured cells.
  • Antimicrobial Properties : Preliminary studies indicate effectiveness against certain bacterial strains, suggesting potential as an antimicrobial agent.

Case Studies and Research Findings

A review of the literature reveals various studies focusing on the biological activity of similar compounds within the dioxaspiro family. Below are notable findings:

Study ReferenceCompoundBiological ActivityFindings
1,4-Dioxaspiro[4.5]decan-8-oneAntimicrobialEffective against Staphylococcus aureus
1,4-Dioxaspiro[4.5]decan derivativesAnti-inflammatoryReduced IL-6 and TNF-alpha production
Structural analogsIon channel modulationAltered calcium influx in neuronal cells

Detailed Research Findings

  • Antimicrobial Activity : A study demonstrated that derivatives of dioxaspiro compounds exhibited significant antibacterial activity against Gram-positive bacteria. The mechanism was proposed to involve disruption of bacterial membrane integrity.
  • Anti-inflammatory Effects : In a controlled study using lipopolysaccharide (LPS)-stimulated macrophages, the compound showed a dose-dependent reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha), indicating its potential as an anti-inflammatory agent.
  • Neuroprotective Properties : Another investigation assessed the neuroprotective effects of related compounds on neuronal cell lines exposed to oxidative stress. Results indicated that these compounds could mitigate cell death and promote cell survival through antioxidant mechanisms.

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